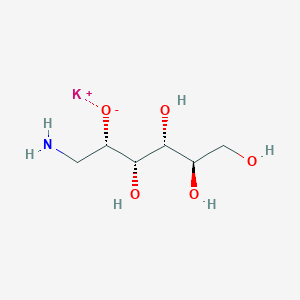
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is a complex organic compound that features a potassium ion bonded to a sugar derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate typically involves the reaction of a sugar derivative with a potassium salt. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of an amino group. The final step involves the deprotection of the hydroxyl groups and the addition of a potassium ion under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different sugar derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different sugar alcohols.
Scientific Research Applications
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and amino group allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
- Sucrose Octasulfate Potassium Salt
Uniqueness
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar potassium salts and sugar derivatives.
Properties
Molecular Formula |
C6H14KNO5 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
potassium;(2S,3R,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate |
InChI |
InChI=1S/C6H14NO5.K/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8,10-12H,1-2,7H2;/q-1;+1/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
ZLJUKNJBBSVPNN-BTVCFUMJSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])N.[K+] |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















